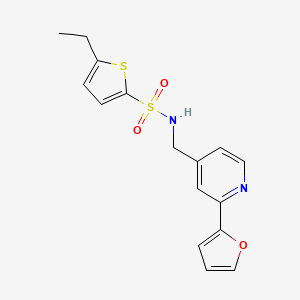

5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

- Pinacol Boronic Esters : This compound can serve as a valuable building block in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (the removal of the boron moiety) is less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These esters are stable, easy to purify, and commercially available, making them attractive for chemical transformations.

- Anti-Markovnikov Alkene Hydromethylation : The hydromethylation sequence achieved through protodeboronation allows for the formal anti-Markovnikov addition of hydrogen to alkenes. This transformation is valuable but previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .

- Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial potential. Notably, compounds 1a and 1b demonstrated good activity against microbes .

- DPPH Assay : In a study, researchers assessed the antioxidant potential of related imidazole-containing compounds. The synthesized derivatives exhibited scavenging potential comparable to ascorbic acid (positive control) in the DPPH assay .

- Indole Derivatives : Some indole derivatives, including those containing imidazole moieties, have shown promise as anti-HIV-1 agents. Molecular docking studies revealed their potential in inhibiting HIV-1 .

Organic Synthesis and Catalysis

Antimicrobial Potential

Antioxidant Properties

Anti-HIV-1 Activity

Total Synthesis of Natural Products

Propriétés

IUPAC Name |

5-ethyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-2-13-5-6-16(22-13)23(19,20)18-11-12-7-8-17-14(10-12)15-4-3-9-21-15/h3-10,18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJHLGXUOWFOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)

![N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2532361.png)

![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)

![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2532375.png)